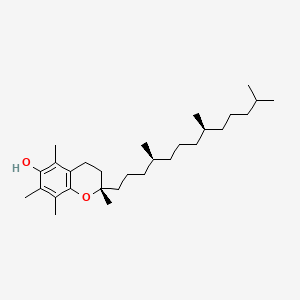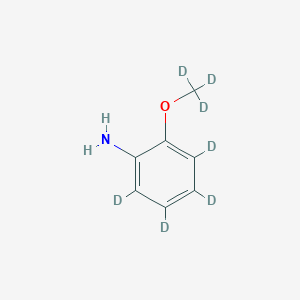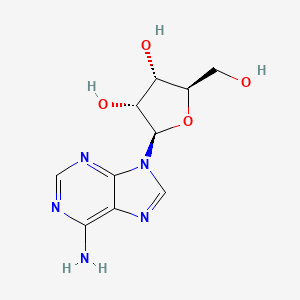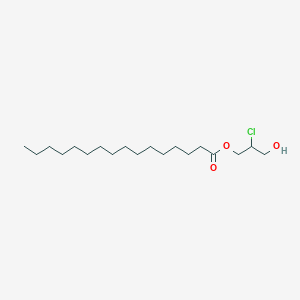
YM 60828-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YM 60828-d3 is a deuterium-labeled version of YM 60828, a compound known for its potent inhibition of human factor Xa. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in drug development to study pharmacokinetics and metabolic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of YM 60828-d3 involves the incorporation of deuterium into the molecular structure of YM 60828. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including deuterium exchange reactions and purification processes .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium and the purity of the final product. The process is optimized for yield and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: YM 60828-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
YM 60828-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Used to study the metabolic pathways and pharmacokinetics of drugs.
Medicine: Investigated for its potential as an anticoagulant in the treatment of thromboembolic diseases.
Industry: Used in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
YM 60828-d3 exerts its effects by inhibiting human factor Xa, an enzyme involved in the coagulation cascade. By binding to factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Comparación Con Compuestos Similares
YM 60828: The non-deuterated version of YM 60828-d3.
Rivaroxaban: Another factor Xa inhibitor used as an anticoagulant.
Apixaban: A factor Xa inhibitor with similar anticoagulant properties.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Deuterium substitution can lead to changes in metabolic stability and bioavailability, making it a valuable tool in drug development .
Propiedades
Número CAS |
1794812-00-2 |
|---|---|
Fórmula molecular |
C₂₇H₃₀D₃Cl₂N₅O₅S |
Peso molecular |
613.57 |
Sinónimos |
2-[[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulfonyl]acetic Acid Dihydrochloride; [[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulf |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)


![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)
![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)


